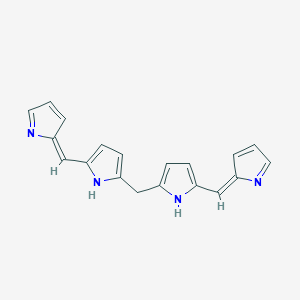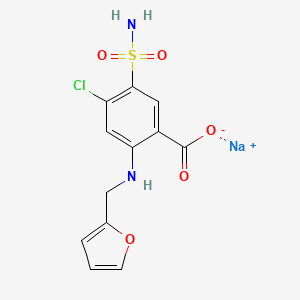
呋塞米钠
描述
Furosemide sodium is a potent loop diuretic widely used in the medical field to treat conditions such as edema associated with heart failure, liver cirrhosis, and renal disease. It is also used to manage hypertension. Furosemide sodium works by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine production and the removal of excess fluid from the body .
科学研究应用
呋塞米钠在科学研究中具有广泛的应用,包括:
化学: 它被用作利尿机制和药物相互作用研究的模型化合物。
生物学: 呋塞米钠用于肾脏功能和电解质平衡的研究。
医学: 该化合物被广泛研究,用于治疗浮肿和高血压的治疗效果。
工业: 呋塞米钠用于开发新的利尿剂配方和药物递送系统 .
作用机制
呋塞米钠通过抑制肾脏亨利氏套环粗升支中的钠钾氯共转运蛋白发挥作用。这种抑制阻止了钠和氯的重吸收,导致这些离子与水一起排泄增加。 其结果是强效的利尿作用,有助于减轻心力衰竭和水肿等疾病中的液体超负荷 .
生化分析
Biochemical Properties
Sodium furosemide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle . This inhibition prevents the reabsorption of sodium, chloride, and potassium, leading to their increased excretion in the urine . Additionally, sodium furosemide interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen .
Cellular Effects
Sodium furosemide exerts significant effects on various cell types and cellular processes. It disrupts the electrolyte balance within cells, leading to changes in cell volume and osmotic pressure . This disruption can influence cell signaling pathways, particularly those involving sodium and chloride ions. Sodium furosemide also affects gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in energy production and ion transport .
Molecular Mechanism
At the molecular level, sodium furosemide exerts its effects by binding to the chloride-binding site of the NKCC2 transporter in the thick ascending limb of the loop of Henle . This binding inhibits the cotransporter’s function, preventing the reabsorption of sodium, chloride, and potassium ions . Additionally, sodium furosemide interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen . These interactions lead to increased excretion of these ions in the urine, resulting in diuresis and reduced fluid retention .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium furosemide can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to the development of diuretic resistance . This resistance can result from adaptive changes in the expression and activity of NKCC2 and other transporters . Additionally, sodium furosemide can undergo degradation, leading to reduced potency and altered pharmacokinetics . Long-term studies have shown that chronic administration of sodium furosemide can lead to changes in renal function and electrolyte balance .
Dosage Effects in Animal Models
The effects of sodium furosemide vary with different dosages in animal models. At low doses, it effectively induces diuresis without significant adverse effects . At higher doses, sodium furosemide can cause electrolyte imbalances, dehydration, and renal dysfunction . In some cases, high doses can lead to ototoxicity and hearing loss . The threshold for these adverse effects varies between species, with cats being more susceptible than dogs .
Metabolic Pathways
Sodium furosemide is primarily metabolized in the liver and kidneys through glucuronidation . It is extensively bound to plasma proteins, limiting its filtration by the glomerulus . Instead, it is secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows sodium furosemide to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .
Transport and Distribution
Sodium furosemide is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, primarily albumin, which limits its filtration by the glomerulus . Instead, it is actively secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows sodium furosemide to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .
Subcellular Localization
Sodium furosemide’s subcellular localization is primarily within the renal tubular cells, particularly in the thick ascending limb of the loop of Henle . It binds to the NKCC2 transporter on the luminal membrane, inhibiting its function and preventing the reabsorption of sodium, chloride, and potassium ions . This localization is facilitated by the compound’s interaction with organic anion transporters (OAT1) in the proximal tubule, which secrete it into the tubular lumen . The subcellular localization of sodium furosemide is crucial for its diuretic effects and its ability to modulate renal function .
准备方法
合成路线和反应条件
呋塞米钠可以通过多步合成过程来合成。 一种常见的方法包括在甲醇钠和二甲基亚砜的存在下,在升高的温度(125-135°C)下,将 4-氯-5-磺酰胺氨基苯甲酸与呋喃-2-甲胺反应 。该反应生成呋塞米,然后可以将其转化为其钠盐形式。
工业生产方法
在工业环境中,呋塞米钠通常使用类似的合成路线大量生产。该工艺通常涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。 然后将该化合物纯化并配制成各种剂型,包括片剂和注射液 .
化学反应分析
反应类型
呋塞米钠经历了几种类型的化学反应,包括:
氧化: 呋塞米钠在某些条件下可以被氧化,导致形成各种降解产物。
还原: 该化合物也可以发生还原反应,尽管这些反应不太常见。
常用试剂和条件
用于呋塞米钠反应的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件根据所需的最终结果而有所不同,但通常涉及控制温度和 pH 值 .
形成的主要产物
由呋塞米钠反应形成的主要产物取决于特定的反应条件。 例如,氧化会导致磺酸的形成,而取代反应会导致具有修饰官能团的各种衍生物 .
相似化合物的比较
类似化合物
呋塞米钠通常与其他环状利尿剂进行比较,例如:
- 布美他尼
- 托拉塞米
- 依他尼酸
独特性
与这些类似化合物相比,呋塞米钠以其快速起效和相对较短的疗效持续时间而独树一帜。它在需要快速利尿的急性情况下特别有效。 此外,呋塞米钠具有良好的安全特性,并在临床实践中得到广泛使用 .
属性
CAS 编号 |
41733-55-5 |
|---|---|
分子式 |
C12H11ClN2NaO5S |
分子量 |
353.73 g/mol |
IUPAC 名称 |
sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19); |
InChI 键 |
RSDYORUXBHNXHC-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+] |
规范 SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Na] |
Key on ui other cas no. |
41733-55-5 |
Pictograms |
Health Hazard |
相关CAS编号 |
54-31-9 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid](/img/structure/B1260626.png)

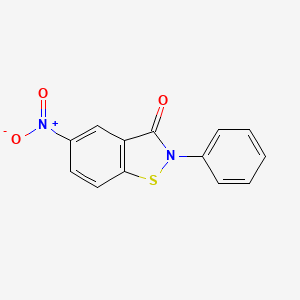
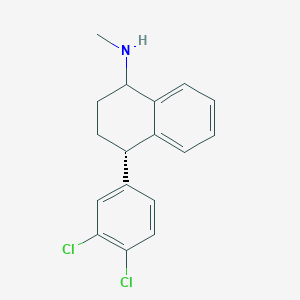
![N-[3-(3,4-dimethylphenyl)propyl]-2-(4-hydroxy-3-methoxyphenyl)acetamide](/img/structure/B1260633.png)
![3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one](/img/structure/B1260636.png)
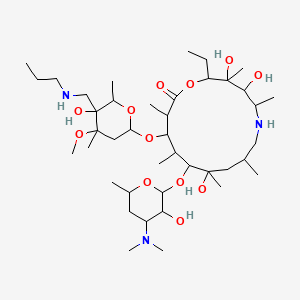
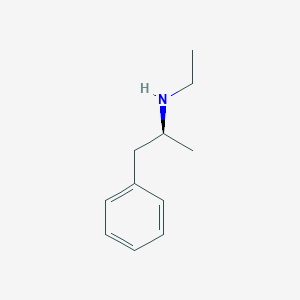
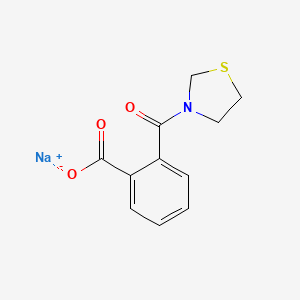
![sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B1260643.png)

![Dipotassium 2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate](/img/structure/B1260645.png)

